3-Dodecanone
Overview
Description
3-Dodecanone: is an organic compound with the molecular formula C12H24O . It is a ketone, specifically a medium-chain aliphatic ketone, and is also known by other names such as ethyl nonyl ketone and dodecan-3-one . This compound is characterized by a twelve-carbon chain with a ketone functional group at the third carbon position. It is a colorless liquid with a mild, pleasant odor and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Dodecanone can be synthesized through several methods. One common method involves the oxidation of dodecanol using oxidizing agents such as chromic acid or potassium permanganate . Another method is the Friedel-Crafts acylation of decane with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of dodecane . This process involves the use of catalysts and controlled reaction conditions to ensure high yield and purity. The reaction typically takes place in a reactor where dodecane is exposed to an oxidizing agent under elevated temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: 3-Dodecanone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce .
Reduction: It can be reduced to using reducing agents like or .
Substitution: It can participate in nucleophilic substitution reactions where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Nucleophiles like or can be used under .
Major Products Formed:
Oxidation: Dodecanoic acid.
Reduction: Dodecanol.
Substitution: Various substituted dodecanones depending on the nucleophile used.
Scientific Research Applications
3-Dodecanone has several applications in scientific research:
Chemistry: It is used as a and in organic synthesis. It is also used in the study of and .
Biology: It is used in the study of and .
Medicine: and .
Mechanism of Action
The mechanism of action of 3-Dodecanone involves its interaction with various molecular targets and pathways. As a ketone, it can act as an electrophile in chemical reactions, reacting with nucleophiles to form new compounds. In biological systems, it can interact with enzymes and receptors , influencing biochemical pathways and cellular processes. The exact mechanism of action depends on the specific context and application .
Comparison with Similar Compounds
- 2-Dodecanone
- 4-Dodecanone
- Dodecanal
- Dodecanoic acid
Comparison: 3-Dodecanone is unique due to the position of the ketone group on the third carbon atom. This position influences its reactivity and the types of reactions it can undergo. For example, 2-Dodecanone has the ketone group on the second carbon, which affects its chemical behavior and applications. Similarly, dodecanal and dodecanoic acid have different functional groups (aldehyde and carboxylic acid, respectively), leading to different reactivity and uses .
Properties
IUPAC Name |
dodecan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-3-5-6-7-8-9-10-11-12(13)4-2/h3-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERIHWAPLOBAJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165320 | |
Record name | Dodecan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid or melt; [Alfa Aesar MSDS] | |
Record name | 3-Dodecanone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11044 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
1534-27-6 | |
Record name | 3-Dodecanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1534-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecan-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001534276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-DODECANONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158522 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dodecan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.777 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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